molecular formula C₂₂H₁₈N₂O₄S₃ B1662703 5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 213411-84-8

5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B1662703
M. Wt: 470.6 g/mol
InChI Key: MZRQLASUMBMPRS-UHFFFAOYSA-N
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Description

Typically, a description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a polymer, a drug, etc.) and its uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (such as heat, light, or pressure).



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability.


Scientific Research Applications

Synthesis Techniques

One of the primary scientific applications of this compound involves its synthesis methods. A study highlighted the convenience of synthesizing related compounds, such as 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones, using microwave-assisted synthesis (Zidar, Kladnik, & Kikelj, 2009).

Biological Activity

A significant aspect of scientific research on this compound relates to its biological activity. For example, one study reported the synthesis of similar thiazolidinediones and their plasma glucose and plasma triglyceride lowering activity in mice, demonstrating potential applications in diabetes management (Madhavan et al., 2001). Another research focused on the synthesis of 5-substituted thiazolidine-2, 4-diones and evaluated their hypoglycemic and hypolipidemic activities, indicating their relevance in diabetes and lipid metabolism studies (Sohda et al., 1982).

Antimicrobial Evaluation

Some studies have explored the antimicrobial properties of related thiazolidinediones. For instance, research on the synthesis and evaluation of certain pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, including thiazolidinedione motifs, indicated their potential antibacterial activities against various strains (Jat et al., 2006).

ERK1/2 Inhibitors

Another area of research is the development of ERK1/2 inhibitors using analogs of thiazolidinedione compounds. A study synthesized and characterized such analogs in human leukemia cells, contributing to the understanding of their pharmacophore (Li et al., 2009).

Antihyperglycemic Agents

Research also includes the development of new antihyperglycemic agents. A series of benzylthiazolidinediones were prepared and identified as potential candidates for diabetes mellitus treatment (Nomura et al., 1999).

Anticancer Activity

Finally, the potential anticancer activity of thiazolidinedione derivatives has been evaluated. For example, a study synthesized and assessed certain thiazolidinedione derivatives for their anticancer activity against various human cancer cell lines (Ashok & Vanaja, 2016).

Safety And Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential new applications for the compound, improvements to its synthesis, or new areas of research.


I hope this general information is helpful. If you have more specific questions about a particular type of analysis or a different compound, feel free to ask!


properties

IUPAC Name

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQLASUMBMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114170
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

CAS RN

213411-84-8
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213411-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

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